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For researchers and drug development professionals navigating the landscape of targeted
therapies for non-small cell lung cancer (NSCLC), understanding the efficacy of different
tyrosine kinase inhibitors (TKIs) against specific resistance mutations is paramount. The EGFR
T790M mutation, a common mechanism of acquired resistance to first- and second-generation
EGFR TKiIs, presents a significant clinical challenge. This guide provides a detailed comparison
of Mefatinib, a second-generation TKI, with the third-generation TKI Osimertinib and standard
platinum-based chemotherapy for the treatment of T790M-positive tumors.

Executive Summary

Mefatinib, a second-generation irreversible pan-EGFR inhibitor, has demonstrated efficacy in
the first-line treatment of EGFR-mutant NSCLC. However, its utility in patients with pre-existing
T790M-positive tumors is negligible. The T790M mutation is, in fact, the predominant
mechanism of acquired resistance to Mefatinib, emerging in approximately 42.1% of patients
who progress on the therapy.[1][2] In stark contrast, Osimertinib, a third-generation TKI, was
specifically designed to inhibit both EGFR-sensitizing mutations and the T790M resistance
mutation. Clinical data robustly supports Osimertinib's superior efficacy in this patient
population when compared to both Mefatinib's expected performance and the outcomes of
standard chemotherapy.

Quantitative Data Comparison

The following tables summarize the clinical efficacy of Mefatinib (in the context of resistance
development), Osimertinib, and platinum-pemetrexed chemotherapy in patients with EGFR-
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mutant NSCLC, with a focus on the T790M mutation.

Table 1: Efficacy of Mefatinib in First-Line EGFR-Mutant NSCLC (Phase Ib/Il Study)

Endpoint Mefatinib (60mg or 80mg daily)
Overall Response Rate (ORR) 84.9%

Disease Control Rate (DCR) 97.2%

Median Progression-Free Survival (PFS) 15.4 months

Median Overall Survival (OS) 31.6 months

Incidence of T790M as Resistance Mechanism 42.1%

Data from a study of first-line treatment in a broad EGFR-mutant population, not specifically
T790M-positive at baseline.[1][2]

Table 2: Comparative Efficacy in T790M-Positive NSCLC (AURA3 Phase Il Trial)

Platinum-Pemetrexed

Endpoint Osimertinib (80mg daily)
Chemotherapy

Overall Response Rate (ORR)  71% 31%
Disease Control Rate (DCR) Not Reported Not Reported
Median Progression-Free

) 10.1 months 4.4 months
Survival (PFS)
Median Overall Survival (OS) 26.8 months 22.5 months

This trial directly compared Osimertinib to chemotherapy in patients with T790M-positive
NSCLC who had progressed on a prior EGFR-TKI.[3][4][5][6]

Signaling Pathway and Mechanism of Action

The T790M "gatekeeper" mutation in exon 20 of the EGFR gene alters the ATP binding pocket
of the kinase domain. This change increases the receptor's affinity for ATP to near wild-type
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levels, which significantly reduces the potency of ATP-competitive inhibitors like the first- and
second-generation TKIs, including Mefatinib.[7] Osimertinib, a third-generation inhibitor, is
designed to form a covalent bond with a cysteine residue (C797) in the EGFR kinase domain,
allowing it to effectively inhibit the receptor's activity even in the presence of the T790M
mutation.[3]
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Experimental Protocols
Mefatinib Phase Ib/ll Study (First-Line EGFR-Mutant
NSCLC)

This was an open-label, single-arm, multi-center study to evaluate the efficacy and safety of
Mefatinib in patients with previously untreated, advanced (Stage I1IB-IV) NSCLC harboring
EGFR mutations (exon 19 deletion or L858R).[2]

o Patient Population: 106 patients with EGFR-mutant stage 111B-1IV NSCLC.

o Treatment: Patients received Mefatinib orally at a daily dose of either 60 mg (n=51) or 80
mg (n=55).
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e Primary Endpoint: Progression-Free Survival (PFS).

e Secondary Endpoints: Overall Response Rate (ORR), Disease Control Rate (DCR), Overall
Survival (OS), and safety.

o Resistance Mechanism Analysis: For patients who experienced disease progression,
targeted sequencing of plasma samples was performed to identify mechanisms of acquired
resistance, including the T790M mutation.[1][2]

Osimertinib AURA3 Phase Il Trial (Second-Line T790M-
Positive NSCLC)

This was a Phase lll, open-label, randomized study assessing the efficacy and safety of
Osimertinib versus platinum-based chemotherapy plus pemetrexed in patients with EGFR
T790M-positive advanced NSCLC whose disease had progressed on a first-line EGFR-TKI.[4]

[8]

o Patient Population: 419 patients with locally advanced or metastatic EGFR T790M-positive
NSCLC, with radiological disease progression following first-line EGFR-TKI therapy. T790M
status was confirmed centrally from a tissue biopsy.

e Randomization: Patients were randomized 2:1 to either the Osimertinib arm or the
chemotherapy arm.

e Treatment Arms:
o Osimertinib Arm (n=279): 80 mg Osimertinib orally, once daily.

o Chemotherapy Arm (n=140): Pemetrexed (500 mg/m?2) plus either cisplatin (75 mg/m?) or
carboplatin (AUC5) intravenously every 3 weeks for up to six cycles. Pemetrexed
maintenance was permitted.

e Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.

o Crossover: Patients in the chemotherapy arm were permitted to cross over to receive
Osimertinib upon centrally confirmed disease progression.[3][8]
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AURAS3 clinical trial workflow.
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Conclusion

The available data clearly indicate that Mefatinib is not a viable treatment option for patients
with T790M-positive NSCLC. The T790M mutation is a key mechanism of acquired resistance
to Mefatinib and other second-generation EGFR TKIs. In contrast, the third-generation TKI
Osimertinib has demonstrated significant and superior efficacy in this specific patient
population, establishing it as a standard of care. When comparing therapeutic options for
T790M-positive tumors, the focus should be on agents specifically designed to overcome this
resistance mechanism, such as Osimertinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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